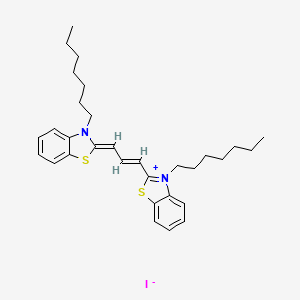

3,3'-Diheptylthiacarbocyanine iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3’-Diheptylthiacarbocyanine iodide: is a cyanine dye primarily used for measuring membrane potential. It is known for its high sensitivity and specificity in detecting changes in membrane potential, making it a valuable tool in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diheptylthiacarbocyanine iodide typically involves the condensation of heptyl-substituted benzothiazole with a suitable aldehyde under basic conditions. The reaction is followed by the addition of iodine to form the iodide salt. The general reaction conditions include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium hydroxide

Temperature: Room temperature to 50°C

Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of 3,3’-Diheptylthiacarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate bulk quantities of reactants

Continuous stirring: To ensure uniform mixing

Controlled temperature: To maintain optimal reaction conditions

Purification: Using recrystallization or chromatography techniques to obtain high-purity product

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-Diheptylthiacarbocyanine iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: The iodide ion can be substituted with other anions like chloride or bromide using appropriate halide salts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions

Reduction: Sodium borohydride; methanol or ethanol as solvent

Substitution: Sodium chloride, sodium bromide; aqueous or alcoholic medium

Major Products:

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of reduced thiacarbocyanine derivatives

Substitution: Formation of corresponding halide salts

Wissenschaftliche Forschungsanwendungen

3,3’-Diheptylthiacarbocyanine iodide has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent dye for studying molecular interactions and dynamics.

Biology: Employed in measuring membrane potential in cells and organelles.

Medicine: Utilized in diagnostic assays to detect changes in cellular membrane potential, which can indicate various physiological and pathological conditions.

Industry: Applied in the development of sensors and imaging techniques for quality control and monitoring processes.

Wirkmechanismus

The mechanism of action of 3,3’-Diheptylthiacarbocyanine iodide involves its ability to integrate into lipid bilayers of cell membranes. Upon integration, the dye responds to changes in membrane potential by altering its fluorescence properties. The molecular targets include:

Lipid bilayers: The dye interacts with the hydrophobic regions of the lipid bilayer.

Membrane proteins: It may also interact with membrane proteins that influence membrane potential.

The pathways involved include:

Fluorescence quenching: Changes in membrane potential lead to quenching or enhancement of fluorescence.

Energy transfer: The dye can participate in energy transfer processes within the membrane.

Vergleich Mit ähnlichen Verbindungen

- 3,3’-Diethylthiadicarbocyanine iodide

- 3,3’-Dipropylthiadicarbocyanine iodide

- 3,3’-Dipentylthiadicarbocyanine iodide

Comparison:

- 3,3’-Diheptylthiacarbocyanine iodide has longer alkyl chains compared to its ethyl, propyl, and pentyl counterparts, which can influence its integration into lipid bilayers and its fluorescence properties.

- Uniqueness: The heptyl chains provide enhanced hydrophobic interactions, making it more suitable for certain applications where deeper integration into lipid bilayers is required.

Eigenschaften

IUPAC Name |

(2Z)-3-heptyl-2-[(E)-3-(3-heptyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N2S2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIIDBGAPSEKOV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41IN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746748 |

Source

|

| Record name | 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-88-0 |

Source

|

| Record name | 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B1147896.png)